2,6-Dichloro-3-phenylphenol
Description
Structure
3D Structure
Properties
CAS No. |
79900-36-0 |
|---|---|
Molecular Formula |
C12H8Cl2O |
Molecular Weight |
239.09 g/mol |
IUPAC Name |
2,6-dichloro-3-phenylphenol |
InChI |
InChI=1S/C12H8Cl2O/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8/h1-7,15H |
InChI Key |
LMLNIUFIOUEWKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)Cl)O)Cl |
Origin of Product |
United States |
Environmental Distribution and Transformation of 2,6 Dichloro 3 Phenylphenol
Biotic Degradation and Biotransformation Pathways in Environmental Matrices
Biotic degradation by microorganisms is a crucial process for the removal of chlorinated phenols from the environment. The biodegradability of these compounds is highly dependent on the specific microbial communities present and the environmental conditions.
Microbial Degradation Pathways of Halogenated Phenols
The microbial degradation of halogenated phenols can occur under both aerobic and anaerobic conditions, each following distinct biochemical pathways.
Aerobic Biodegradation Mechanisms
Under aerobic conditions, the initial step in the degradation of chlorinated phenols is typically hydroxylation, catalyzed by monooxygenases. This introduces a second hydroxyl group to the aromatic ring, forming a chlorocatechol. nih.gov The resulting catechol is then susceptible to ring cleavage, which can occur via either an ortho- or meta-cleavage pathway, leading to intermediates that can enter central metabolic pathways. nih.gov
Several bacterial strains have been identified that can degrade dichlorophenols. For instance, a Ralstonia sp. strain RK1 was isolated that can use 2,6-dichlorophenol (B41786) (2,6-DCP) as its sole source of carbon and energy. nih.gov This strain was also capable of degrading other ortho- and para-substituted mono- and dichlorophenol isomers. nih.gov The degradation of 2,4-D is initiated by the formation of 2,4-DCP, which is then hydroxylated to a dichlorocatechol. nih.gov Fungi, such as Trichoderma longibraciatum, have also been shown to degrade 2,6-DCP. nih.gov
The presence of the additional phenyl group in 2,6-dichloro-3-phenylphenol could present a steric hindrance to the enzymatic machinery of some microorganisms, potentially making it more recalcitrant than simpler dichlorophenols. However, the fundamental aerobic degradation pathway would likely still involve initial hydroxylation and subsequent ring cleavage.
Anaerobic Reductive Dechlorination
Under anaerobic conditions, a key degradation pathway for highly chlorinated phenols is reductive dechlorination. In this process, the chlorine atoms are sequentially removed and replaced by hydrogen atoms, with the chlorinated phenol (B47542) serving as an electron acceptor. This process generally leads to the formation of less chlorinated and consequently less toxic phenols, which can then be more readily degraded by other microorganisms.
While specific studies on the anaerobic degradation of this compound are absent, research on other chlorinated phenols demonstrates this pathway. For example, the anaerobic biodegradation of 2,4,6-trichlorophenol (B30397) and pentachlorophenol (B1679276) has been observed in river sediment. capes.gov.br It is plausible that this compound could undergo anaerobic reductive dechlorination, leading to the formation of monochlorinated phenylphenols and eventually phenylphenol, which would then be further mineralized.
Enzymatic Biotransformations in Environmental Microorganisms
The biotransformation of chlorinated phenols is mediated by specific enzymes produced by microorganisms. Key enzymes in aerobic degradation include monooxygenases and dioxygenases, which are responsible for the initial hydroxylation and subsequent ring cleavage, respectively. nih.gov For example, chlorophenol 4-monooxygenase has been shown to oxidize 2,6-dichlorophenol. researchgate.net
Laccases, a type of oxidoreductase enzyme found in fungi, can also catalyze the oxidative coupling of phenolic compounds. nih.gov The transformation of various chlorinated phenols by a laccase from the fungus Trametes villosa has been demonstrated. nih.gov Peroxidases, such as soybean peroxidase, are another class of enzymes capable of degrading chlorophenols like 2,4,6-trichlorophenol in the presence of hydrogen peroxide. mdpi.com The immobilization of enzymes and microbial cells has been shown to enhance the degradation of compounds like 2,4-DCP. nih.gov
Given the enzymatic machinery known to act on other chlorinated phenols, it is likely that similar enzymes could mediate the transformation of this compound. The specific enzymes involved and the efficiency of the transformation would depend on the microbial species and the specific structure of the substrate.
Table 2: Examples of Microbial Degradation of Dichlorophenols
| Compound | Microorganism/Enzyme | Condition | Key Findings | Reference |
| 2,6-Dichlorophenol | Ralstonia sp. strain RK1 | Aerobic | Complete mineralization, used as sole carbon source. | nih.gov |
| 2,6-Dichlorophenol | Trichoderma longibraciatum | Aerobic | Capable of degrading 2,6-DCP. | nih.gov |
| 2,4-Dichlorophenol | Phanerochaete chrysosporium | Aerobic | Degradation pathway characterized. | acs.org |
| 2,4-Dichlorophenol | Chlorella vulgaris | Aerobic | Biodegradation with formation of metabolites. | tandfonline.com |
| 2,4,6-Trichlorophenol | Soybean Peroxidase | In vitro | Enzymatic degradation in a microreactor. | mdpi.com |
Metabolic Fate in Environmental Organisms and Model Ecosystems
The biodegradation of chlorinated phenols is a critical pathway for their removal from the environment. Studies on analogous compounds provide insight into the potential metabolic fate of this compound.
Research has demonstrated the capability of certain microorganisms to degrade 2,6-dichlorophenol (2,6-DCP). For instance, the fungus Trichoderma longibraciatum, isolated from industrial soil, has shown a remarkable tolerance to high concentrations of 2,6-DCP and the ability to utilize it as an energy source. nih.govresearchgate.net In a laboratory setting, T. longibraciatum was able to grow in a liquid medium containing 2,6-DCP at concentrations up to 150 mg/L. nih.govresearchgate.net The degradation process involves the transformation of the parent compound into other metabolites, as confirmed by gas chromatography-mass spectrometry (GC-MS) analysis which showed the loss of a chlorine ion from the 2,6-DCP molecule. researchgate.net
The following table summarizes the experimental conditions for the biodegradation of 2,6-DCP by T. longibraciatum.
| Parameter | Value |
| Microorganism | Trichoderma longibraciatum |
| Medium | Glucose Minimal (GM) liquid medium |
| Initial 2,6-DCP Concentrations | 0, 25, 50, 75, 100, 150 mg/L |
| Incubation Temperature | 28 °C |
| Incubation Period | 12 days |
| Analytical Method | GC-MS |
Data sourced from a study on the biodegradation of 2,6-Dichlorophenol. nih.govresearchgate.net
Environmental Partitioning and Fate Modeling
The partitioning of this compound between soil, water, and air determines its mobility and bioavailability. Modeling these processes is essential for predicting its environmental concentrations and potential for long-range transport.
Sorption and Desorption Dynamics in Soil and Sediment Systems
The sorption and desorption behavior of chlorophenols in soil and sediment are key processes influencing their environmental persistence and mobility. researchgate.net The extent of sorption is largely dependent on the organic matter content of the soil, soil texture, pH, and temperature. researchgate.net Under acidic conditions, chlorophenols tend to adsorb more strongly to soil surfaces, while under neutral to alkaline conditions, their mobility in soil increases. nih.gov
Mechanochemical degradation has also been explored as a method for treating soils contaminated with 2,6-DCP. High-energy ball milling of simulated sandy soils contaminated with 2,6-DCP resulted in significant degradation of the compound, with efficiency being dependent on the energy input and duration of milling. cetjournal.it This suggests that mechanical forces can induce chemical reactions leading to the breakdown of the pollutant in the solid phase.
Volatilization and Atmospheric Transport Considerations
Chlorinated phenols, including dichlorophenols, possess moderate volatility, which allows them to be released from contaminated soil and water into the atmosphere. nih.govtandfonline.com This volatilization is a significant pathway for their distribution in the environment. tandfonline.com Once in the atmosphere, their fate is governed by photochemical reactions and attack by hydroxyl radicals. tandfonline.com The atmospheric half-life of chlorophenols is influenced by the degree of chlorine substitution, with photolysis being a more dominant degradation pathway for more highly chlorinated phenols. tandfonline.com
Leaching Potential in Diverse Soil Types
The movement of this compound through the soil profile and into groundwater is a major concern. The leaching potential of a chemical is influenced by its sorption characteristics and the properties of the soil, such as texture and organic matter content. nih.gov Generally, compounds with lower sorption coefficients and higher water solubility are more prone to leaching. nih.gov
Studies on the leaching of other chlorinated herbicides, such as dichlorprop, have shown that leaching patterns can be complex and influenced by factors like precipitation and soil structure. nih.gov In structured soils like clay and peat, preferential flow through macropores can significantly affect the transport of herbicides to deeper soil layers. nih.gov For instance, in one study, lower water input led to higher leaching of dichlorprop, possibly due to transport through cracks in the dried topsoil. nih.gov This highlights that the leaching potential of a compound like this compound will likely vary considerably depending on the soil type and environmental conditions. nih.govnih.gov
| Soil Type | Herbicide | Key Finding on Leaching |
| Clay and Peat Soils | Dichlorprop | Leaching was paradoxically reduced with increased water input, suggesting preferential flow paths in drier conditions. nih.gov |
| Red Latosol, Quartzarenic Neosol, Haplic Cambisol | Diuron, Hexazinone, Sulfometuron-methyl | Herbicide mobility varied significantly with soil type, with additives in commercial formulations influencing leaching. nih.gov |
This table presents findings from leaching studies on other herbicides, providing analogous insights for this compound.
Advanced Analytical Methodologies for the Detection and Quantification of 2,6 Dichloro 3 Phenylphenol
Chromatographic Separation Techniques
Chromatographic techniques are fundamental in the analysis of 2,6-dichloro-3-phenylphenol, providing the necessary separation from complex sample matrices before detection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of phenolic compounds, including this compound, in environmental samples. researchgate.netepa.gov This method combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. For the analysis of phenols, a derivatization step is often employed to increase the volatility and thermal stability of the analytes, making them more amenable to GC analysis. epa.gov Common derivatization reagents include diazomethane (B1218177) or α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr). epa.gov
In a typical GC-MS analysis of environmental samples like wastewater, a multi-residue method may be developed to simultaneously determine a range of endocrine-disrupting chemicals, including various phenols. dphen1.com The use of deconvolution technology can help to accurately identify target compounds even when they co-elute with other matrix components. researchgate.net For instance, even if 2,6-dichlorophenol (B41786) (2,6-DCP) and 2,5-dichlorophenol (B122974) (2,5-DCP) are not completely separated chromatographically, deconvolution software can distinguish them based on their mass spectra. researchgate.net The method's performance is validated through parameters like linearity, accuracy, precision, and sensitivity, with limits of detection often reaching the nanogram per kilogram (ng/kg) range. dphen1.com
Table 1: GC-MS Parameters for Phenol (B47542) Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | Fused-silica capillary column (e.g., DB-5ms) |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Oven Temperature Program | Ramped temperature program to separate compounds |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
| Detection Mode | Full scan (m/z 50-500) or Selected Ion Monitoring (SIM) |
Data derived from representative GC-MS methods for phenolic compound analysis. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective technique for the trace analysis of a wide array of compounds, including phenols, in various matrices. nih.govmdpi.com This method is particularly advantageous for analyzing compounds that are less volatile or thermally labile, as it does not typically require derivatization. nih.gov The coupling of liquid chromatography with tandem mass spectrometry provides two levels of mass filtering, significantly reducing matrix interference and enhancing the signal-to-noise ratio for target analytes. nih.govmdpi.com
The development of an LC-MS/MS method involves optimizing the chromatographic separation and the mass spectrometric detection parameters. nih.gov Sample preparation often involves techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the analytes of interest. nih.gov Quantification is typically achieved using the standard addition method with stable isotope-labeled internal standards to ensure accuracy and precision. nih.gov The robustness and reliability of the method are crucial, with validation procedures confirming its performance characteristics such as limits of detection (LOD) and quantification (LOQ), which can be in the sub-microgram per liter (µg/L) range. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Untargeted Screening and Metabolite Identification
High-resolution mass spectrometry (HRMS) has become an indispensable tool for untargeted screening and the identification of unknown compounds and their metabolites in complex samples. nih.govnih.govsemanticscholar.org Unlike traditional mass spectrometry, HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide very high mass resolution and accuracy, often in the parts-per-million (ppm) range. nih.gov This capability allows for the determination of the exact molecular formula of an unknown compound from its measured mass-to-charge ratio (m/z). nih.gov
Untargeted analysis with HRMS involves acquiring full-scan mass spectra of a sample, which can then be retrospectively analyzed to identify a wide range of compounds without prior knowledge of their presence. nih.gov This is particularly valuable for identifying environmental transformation products or metabolites of this compound. The workflow for untargeted screening typically involves data acquisition, data processing to filter and align peaks, and finally, compound identification through database searching and spectral interpretation. nih.govchemrxiv.orgchemrxiv.org While HRMS offers significant advantages for untargeted analysis, it is important to note that definitive identification still often requires confirmation with an authentic reference standard. nih.gov
Spectroscopic Characterization of this compound and its Environmental Transformation Products
Spectroscopic techniques are vital for elucidating the chemical structure of this compound and its degradation products.
Infrared and Nuclear Magnetic Resonance Spectroscopic Applications
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for the structural elucidation of organic molecules, including this compound and its transformation products. IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic IR absorption bands would be expected for the O-H stretch of the hydroxyl group and the C-Cl stretches of the chloro substituents, as well as absorptions associated with the aromatic ring.
NMR spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts, coupling patterns, and integration of the signals in an NMR spectrum can be used to deduce the precise arrangement of atoms within the molecule. This makes NMR an invaluable tool for confirming the structure of synthesized this compound and for identifying the structures of its environmental degradation products.
Method Development and Validation for Complex Environmental Matrices
The development of analytical methods for compounds like this compound in complex environmental samples, such as soil, water, or sediment, would necessitate a multi-faceted approach to ensure accuracy and reliability.
Sample Preparation Techniques (e.g., QuEChERS, Solid Phase Extraction)
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : This technique, widely used for pesticide residue analysis, could be adapted for this compound. nih.gov The process typically involves an initial extraction with an organic solvent, followed by a "salting-out" step and a dispersive solid-phase extraction (dSPE) cleanup to remove interfering matrix components. nih.gov The choice of sorbents in the dSPE step would be critical and would need to be optimized to selectively remove interferences while ensuring high recovery of the target analyte.
Solid Phase Extraction (SPE) : SPE is a powerful and commonly used technique for the extraction and pre-concentration of phenolic compounds from liquid samples. researchgate.netnih.govnih.govgov.bc.ca For a chlorinated phenylphenol, a reversed-phase sorbent, such as C18 or a polymeric sorbent, would likely be employed. nih.govgov.bc.ca The methodology involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest with a small volume of organic solvent. gov.bc.ca The selection of the appropriate sorbent and elution solvents would require experimental optimization to achieve high recovery and purity.
Table 1: Potential Sample Preparation Techniques for this compound
| Technique | Principle | Potential Sorbents/Reagents | Key Considerations for Optimization |
|---|---|---|---|
| QuEChERS | Acetonitrile extraction followed by partitioning and dispersive SPE cleanup. | Acetonitrile, Magnesium Sulfate, Sodium Acetate, Primary Secondary Amine (PSA), C18, Graphitized Carbon Black (GCB). | Sorbent selection for matrix cleanup, solvent-to-sample ratio, pH adjustment. |
| Solid Phase Extraction (SPE) | Analyte partitioning between a solid sorbent and a liquid sample. | C18, Polymeric (e.g., Strata-X), Phenyl-based sorbents. | Sorbent type, sample pH, wash and elution solvent composition and volume. |
Matrix Effects and Interference Mitigation in Analytical Workflows
Complex environmental matrices are a significant source of interference in chemical analysis. Co-extracted substances can suppress or enhance the analytical signal, leading to inaccurate quantification. For a compound like this compound, which contains both chlorine and phenyl moieties, interferences could arise from a wide range of organic and inorganic compounds present in the sample.
Mitigation strategies would include:
Optimized Cleanup: Thorough optimization of the QuEChERS or SPE cleanup steps is the first line of defense against matrix effects.
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the target analyte can help to compensate for signal suppression or enhancement.
Isotope Dilution: The use of a stable isotope-labeled internal standard (e.g., containing ¹³C or ²H) that behaves identically to the analyte during extraction and analysis is a highly effective way to correct for matrix effects and variations in recovery.
Advanced Instrumentation: Techniques such as high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) can provide the selectivity needed to distinguish the analyte signal from matrix interferences. mdpi.com
Development of Robust Quantification Protocols
A robust quantification protocol is essential for generating reliable data. For this compound, this would likely involve gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled to a mass spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the volatility of many phenolic compounds (or their derivatives), GC-MS is a common analytical choice. cdc.gov Derivatization might be necessary to improve the chromatographic properties and sensitivity of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is also a powerful tool for the analysis of phenolic compounds and may not require derivatization. researchgate.net
Method Validation: A comprehensive validation of the analytical method would be required to demonstrate its suitability. This would involve assessing parameters such as:
Linearity: The range over which the instrument response is proportional to the analyte concentration.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
Accuracy and Precision: The closeness of the measured value to the true value and the degree of agreement among repeated measurements, respectively.
Recovery: The efficiency of the extraction process.
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Table 2: Potential Analytical Instrumentation for this compound
| Instrument | Detector | Common Use for Phenols | Key Advantages |
|---|---|---|---|
| Gas Chromatography | Mass Spectrometry (MS) | Analysis of volatile and semi-volatile phenols, often after derivatization. | High sensitivity and selectivity, provides structural information. |
Molecular Mechanisms of Action and Biological Interactions of 2,6 Dichloro 3 Phenylphenol in Environmental Systems
Interactions with Cellular Components in Model Organisms
No studies documenting the specific interactions of 2,6-Dichloro-3-phenylphenol with cellular membranes in any model organism have been identified. Research into the potential for this compound to cause membrane disruption, alter membrane fluidity, or affect membrane-bound proteins is not present in the public domain.
There is no available research on the inhibitory or modulatory effects of this compound on any specific enzymes in non-human biota. Consequently, data on enzyme kinetics, binding affinities, and the downstream physiological consequences of such interactions are absent.
Receptor-Mediated Activities in Environmental Receptor Models
No studies have been found that investigate the binding of this compound to any nuclear hormone receptors in species relevant to ecotoxicology. Therefore, its potential to act as an endocrine disruptor through this mechanism remains uncharacterized.
In the absence of identified receptor targets, no molecular docking or conformational analysis studies involving this compound have been performed or published.
Oxidative Stress Induction and Antioxidant Response in Aquatic and Terrestrial Microorganisms
There is a lack of scientific literature examining the potential of this compound to induce oxidative stress in aquatic or terrestrial microorganisms. Furthermore, no studies have investigated the subsequent antioxidant responses in these organisms upon exposure to this specific compound.
Computational Chemistry and Cheminformatics Approaches for 2,6 Dichloro 3 Phenylphenol Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, rooted in the principles of quantum mechanics, allow for the detailed investigation of a molecule's electronic landscape. These methods are fundamental to understanding molecular geometry, stability, and the underlying factors that govern chemical reactions.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties
Table 1: Representative Optimized Geometrical Parameters for a Dichloro-Substituted Phenol (B47542) (2,6-dichloro-4-fluoro phenol) using DFT/B3LYP Method This table presents data for a structurally similar compound to illustrate the type of information obtained from DFT calculations.
| Parameter | Bond | Calculated Value (Å) |
|---|---|---|
| Bond Length | C-C (aromatic) | ~1.38 - 1.40 |
| C-O | ~1.36 | |
| O-H | ~0.96 | |
| C-Cl | ~1.74 | |
| C-H | ~1.08 | |
| C-F | ~1.35 | |
| Parameter | Angle | Calculated Value (°) |
| Bond Angle | C-C-C (aromatic) | ~118 - 122 |
| C-C-Cl | ~120 | |
| C-O-H | ~109 |
Source: Adapted from findings on 2,6-dichloro-4-fluoro phenol. semanticscholar.orgresearchgate.net
Prediction of Acid Dissociation Constants (pKa) via Computational Methods
The acid dissociation constant (pKa) is a critical parameter that quantifies the acidity of a compound in a given solvent. For phenols, the pKa value indicates the ease with which the hydroxyl proton is lost. Computational methods offer a valuable alternative to experimental determination of pKa. torvergata.itresearchgate.netnih.gov Various computational strategies exist, often involving the calculation of the Gibbs free energy change (ΔG) for the dissociation reaction in solution. nih.gov
Accurate pKa prediction for phenolic compounds can be achieved using DFT calculations, often in combination with a continuum solvation model to simulate the aqueous environment. torvergata.itresearchgate.net Research has shown that methods like CAM-B3LYP with a 6-311G+dp basis set and the SMD solvation model can yield reliable pKa values for a range of substituted phenols, with mean absolute errors as low as 0.3 pKa units. torvergata.itresearchgate.net Another successful approach involves building linear correlations between the calculated Gibbs energy differences and experimental pKa values, which can produce mean absolute errors of 0.26–0.27 pKa units. nih.gov The choice of functional, basis set, and solvation model is critical for accuracy. nih.govacs.org For 2,6-dichloro-3-phenylphenol, these computational protocols could be applied to predict its acidity, a key factor influencing its chemical and biological behavior.
Frontier Molecular Orbital Analysis and Chemical Reactivity Indices
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.commalayajournal.org The energy of the HOMO is related to the ionization potential and represents the molecule's nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. nih.gov
The energy gap between the HOMO and LUMO (ΔE_gap) is a crucial descriptor of molecular stability and reactivity. malayajournal.orgnih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small gap indicates a molecule is more reactive. nih.gov For a molecule like this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic or electrophilic attack. Studies on similar molecules, like dichloro-substituted chalcones, show that the positions of the chloro-substituents significantly influence the HOMO-LUMO energies and, consequently, the reactivity. nih.gov
Table 2: Representative Frontier Molecular Orbital Data for Dichloro-Substituted Aromatic Compounds This table illustrates the type of data generated from FMO analysis, using a dichloro-substituted chalcone (B49325) as an example.
| Compound Isomer | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE_gap) (eV) | Reactivity Profile |
|---|---|---|---|---|
| (2,6)-dichloro isomer | -6.68 | -2.28 | 4.40 | Least reactive, highest hardness |
| (3,5)-dichloro isomer | -6.85 | -2.83 | 4.02 | Most reactive, lowest hardness |
Source: Adapted from findings on dichloro-substituted chalcones. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are cheminformatics methods that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. aftonchemical.com These models are built by finding a mathematical relationship between calculated molecular descriptors (which encode structural, physical, or electronic features) and an observed property. researchgate.net For environmental science, QSAR is invaluable for predicting the fate and effects of chemicals like this compound. aftonchemical.com
Development of QSAR Models for Environmental Degradation Rates
The persistence of a chemical in the environment is determined by its susceptibility to various degradation processes. QSAR models can be developed to predict the rates of biodegradation or photodegradation for classes of compounds like chlorophenols. nih.govresearchgate.net For instance, 3D-QSAR models have been successfully established to predict the combined bioaccumulation and degradation potential of chlorophenols. nih.govresearchgate.net These models use the three-dimensional structure of the molecules to derive fields that describe steric and electrostatic properties, which are then correlated with degradation rates.
Such models have demonstrated good stability and predictive ability, with high cross-validation (q²) and non-cross-validation (R²) coefficients. nih.govresearchgate.net By analyzing the graphical output of these models (contour maps), researchers can identify which structural modifications would enhance or inhibit degradation. For example, a model might reveal that adding a substituent at a particular position could make the molecule more amenable to degradation by laccase enzymes from white-rot fungi. nih.govresearchgate.net This provides a powerful tool for designing more environmentally friendly chemicals. researchgate.net
QSAR for Predicting Ecotoxicity to Aquatic Organisms and Environmental Microbes
Predicting the toxicity of chemicals to aquatic life is a cornerstone of environmental risk assessment. QSAR models are widely used for this purpose, providing a means to estimate toxicity without extensive animal testing. aftonchemical.come-jehs.org For aromatic compounds like phenols, QSAR models have been developed to predict acute toxicity to various aquatic species, including fish (e.g., Oryzias latipes), invertebrates (e.g., Daphnia magna), and algae. nih.govqsardb.orgnih.gov
These models, sometimes referred to as interspecies quantitative structure-activity-activity relationships (QSAARs), can use the toxicity to one species to help predict toxicity to another. nih.govqsardb.org Key molecular descriptors often include measures of lipophilicity (like log Kow), molecular size (like molecular weight), and various indicator variables that denote the presence or absence of specific substructures. researchgate.netnih.gov The applicability domain of these models is clearly defined to ensure reliable predictions. nih.govqsardb.org By inputting the structure of this compound into such a validated QSAR model, one could estimate its potential toxicity to different trophic levels in an aquatic ecosystem, thereby informing regulatory decisions and risk management strategies. e-jehs.org
QSPR for Predicting Physicochemical Parameters Relevant to Environmental Fate
Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural features of a chemical with its physicochemical properties. For a compound like this compound, QSPR can be instrumental in predicting its environmental fate by estimating key parameters that govern its distribution and persistence in various environmental compartments. The environmental behavior of organic pollutants is largely dependent on properties such as the octanol/water partition coefficient (log Kow) and the soil sorption coefficient (log KOC) mdpi.com.
Research on related compounds, such as other chlorophenols, has demonstrated the utility of QSPR in predicting these crucial parameters. For instance, studies on chlorophenols have successfully employed QSPR models to predict log Kow and log KOC with a high degree of accuracy mdpi.com. These models often utilize molecular descriptors calculated from the chemical structure, which can include constitutional, topological, geometrical, and quantum-chemical parameters.
For this compound, a QSPR model could be developed by first calculating a wide range of molecular descriptors. These descriptors would quantify various aspects of its molecular structure, such as its size, shape, branching, and electronic properties. The next step would involve using statistical methods, like multiple linear regression (MLR) or more advanced machine learning algorithms, to build a mathematical relationship between a selection of these descriptors and an experimentally determined property (e.g., log KOC) for a set of similar compounds researchgate.net.
A hypothetical QSPR model for predicting the soil sorption coefficient of substituted phenols, including this compound, might take the following form:
log KOC = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + βn(Descriptor n)
Where the descriptors could be parameters like the total energy of the molecule, the dipole moment, or the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) researchgate.net. The coefficients (β) in this equation are determined through the regression analysis.
The predictive power of such models allows for the estimation of environmental parameters for new or untested compounds, thereby aiding in risk assessment without the need for extensive experimental testing researchgate.net.
Table 1: Illustrative QSPR Descriptors and Their Potential Impact on Environmental Parameters for this compound
| Descriptor Category | Example Descriptor | Relevance to Environmental Fate of this compound |
| Electronic | Dipole Moment (µ) | Influences interactions with polar molecules like water, affecting solubility and partitioning. |
| Thermodynamic | Heat of Formation (ΔHf) | Indicates the stability of the molecule, which can be related to its persistence in the environment. |
| Topological | Wiener Index (W) | Relates to molecular branching and size, which can impact sorption to organic matter. |
| Quantum-Chemical | LUMO Energy (ELUMO) | Can be related to the molecule's reactivity and susceptibility to degradation reactions. |
Feature Selection and Model Validation Methodologies in Cheminformatics
The development of robust and predictive QSPR models is critically dependent on the appropriate selection of molecular descriptors (features) and rigorous validation of the resulting model. With thousands of potential descriptors that can be calculated for a molecule, feature selection is essential to avoid overfitting and to create a parsimonious model that is easier to interpret elsevierpure.com.
Feature Selection:
The goal of feature selection is to identify a small subset of descriptors that are most relevant to the property being predicted. Several methods can be employed for this purpose in the context of cheminformatics research on compounds like this compound researchgate.netresearchgate.net:
Filter Methods: These methods assess the relevance of features by looking only at the intrinsic properties of the data. Examples include correlation analysis to remove highly correlated descriptors and statistical tests to evaluate the relationship of each descriptor with the target property.
Wrapper Methods: These methods use a specific machine learning algorithm to evaluate the quality of a subset of features. They "wrap" the feature selection process around the modeling algorithm. Genetic algorithms (GA) and stepwise regression are common wrapper methods nih.govnih.gov. GA, for instance, mimics the process of natural selection to evolve a population of descriptor subsets to find the optimal one nih.gov.
Embedded Methods: In these methods, the feature selection is an integral part of the model training process. Examples include LASSO (Least Absolute Shrinkage and Selection Operator) and Ridge Regression, which penalize the coefficients of less important descriptors, effectively shrinking them to zero.
Model Validation:
Once a model is built, its predictive performance and robustness must be thoroughly validated. This is typically done through a combination of internal and external validation techniques nih.gov:
Internal Validation: This involves using the same dataset that was used to build the model to assess its performance. A common technique is cross-validation, where the dataset is repeatedly split into training and testing sets. Leave-one-out (LOO) cross-validation is a specific type where one data point is left out for testing in each iteration mdpi.com.
External Validation: This is a more stringent test of a model's predictive power, where the model is used to predict the property for a set of compounds that were not used in the model development. The predictive ability is then assessed by comparing the predicted values to the experimental values for this external set.
The Organization for Economic Co-operation and Development (OECD) has established principles for the validation of QSAR/QSPR models for regulatory purposes, which include a defined endpoint, an unambiguous algorithm, a defined domain of applicability, appropriate measures of goodness-of-fit, robustness, and predictivity, and a mechanistic interpretation, if possible nih.gov.
Molecular Dynamics Simulations for Environmental and Biological Interactions
Adsorption Dynamics on Environmental Surfaces (e.g., minerals, organic matter)
Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems. In the context of this compound, MD simulations can provide atomic-level insights into its adsorption and interactions with various environmental surfaces, such as minerals and organic matter acs.orgprinceton.edu. These interactions are fundamental to understanding the transport and bioavailability of the compound in soil and aquatic environments.
Adsorption on Mineral Surfaces:
The fate of organic pollutants in the environment is significantly influenced by their interactions with soil components, including mineral surfaces like clays (B1170129) nih.gov. MD simulations can model the process of this compound approaching and adsorbing onto a mineral surface, such as smectite or montmorillonite (B579905) acs.orgresearchgate.net. These simulations can reveal:
Preferred Adsorption Sites: Whether the molecule preferentially binds to specific sites on the mineral surface, such as siloxane cavities or hydroxyl groups.
Adsorption Energies: The strength of the interaction between the molecule and the surface, which can be calculated to determine the spontaneity of the adsorption process.
Orientation of the Adsorbed Molecule: The specific orientation that this compound adopts on the surface, which can influence its reactivity and potential for degradation.
Role of Water: The influence of water molecules on the adsorption process, including the potential for water bridging between the pollutant and the mineral surface.
Studies on other organic contaminants have shown that adsorption can be influenced by factors like the surface charge of the mineral and the hydrophobicity of the pollutant princeton.edu. For the relatively hydrophobic this compound, interactions with hydrophobic patches on mineral surfaces would likely be a significant driver of adsorption.
Interaction with Soil Organic Matter:
Soil organic matter (SOM) is a complex mixture of organic substances that can strongly sorb organic pollutants nih.gov. MD simulations can be used to model the interactions between this compound and models of SOM, which can be represented by components like humic and fulvic acids acs.orgnih.gov. These simulations can help to elucidate:
Partitioning Behavior: How this compound partitions between the aqueous phase and the complex, heterogeneous environment of SOM.
Binding Mechanisms: The nature of the intermolecular forces (e.g., van der Waals, hydrogen bonding, hydrophobic interactions) that govern the binding of the pollutant to different functional groups within the SOM matrix researchgate.net.
Inclusion in Voids: Whether the molecule can become trapped within the porous structure of SOM, which would affect its long-term fate and bioavailability nih.gov.
Computational Simulations of Enzyme-Substrate Interactions in Biodegradation
The biodegradation of persistent organic pollutants like this compound is a key process in their environmental removal. This process is mediated by enzymes produced by microorganisms researchgate.netelsevierpure.com. Computational simulations, particularly molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods, can provide detailed insights into the interactions between this compound and the active sites of degradative enzymes nih.govnih.gov.
Molecular Docking:
Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule (the ligand, in this case, this compound) to a larger molecule (the receptor, which would be a degradative enzyme). For this compound, docking studies could be used to:
Identify Potential Degrading Enzymes: By docking the molecule into the active sites of known dehalogenating or ring-hydroxylating enzymes, it is possible to identify which enzymes are likely to be involved in its breakdown.
Predict Binding Affinity: Docking programs can score the different binding poses to estimate the binding affinity, providing a measure of how well the pollutant fits into the enzyme's active site.
Visualize Key Interactions: The resulting docked complex can be visualized to identify the specific amino acid residues in the active site that interact with the pollutant, for example, through hydrogen bonds or hydrophobic interactions.
QM/MM Simulations:
To study the actual chemical reaction of biodegradation, more advanced computational methods like QM/MM are often employed. In this approach, the region of the system where the reaction occurs (the active site and the substrate) is treated with high-level quantum mechanics, while the rest of the protein and the surrounding solvent are treated with more computationally efficient molecular mechanics. For the biodegradation of this compound, QM/MM simulations could be used to:
Elucidate Reaction Mechanisms: Determine the step-by-step mechanism of enzymatic reactions, such as dehalogenation or aromatic ring cleavage researchgate.net.
Calculate Activation Energies: Compute the energy barriers for different steps in the reaction pathway, which can help to determine the rate-limiting step of the degradation process.
Investigate the Role of Active Site Residues: Probe the catalytic role of specific amino acids in the active site by, for example, simulating the effect of mutations on the reaction energetics nih.gov.
Understanding these enzyme-substrate interactions at a molecular level is crucial for predicting the biodegradability of this compound and for the potential development of bioremediation strategies.
Environmental Remediation Strategies for 2,6 Dichloro 3 Phenylphenol Contamination
Advanced Oxidation Processes (AOPs) for Water and Wastewater Treatment
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These highly reactive radicals can non-selectively degrade a wide range of recalcitrant organic compounds, including 2,6-Dichloro-3-phenylphenol, into less harmful substances.
Optimization of Catalyst Systems and Reaction Conditions for Enhanced Degradation
The efficiency of AOPs in degrading chlorinated phenols is highly dependent on the optimization of catalyst systems and reaction conditions. While specific studies on this compound are limited, research on similar compounds like 2,4,6-trichlorophenol (B30397) (TCP) provides valuable insights.
For instance, in the photocatalytic degradation of 2,4,6-TCP, silver-doped titanium dioxide (Ag-TiO2) nanocatalysts have shown enhanced activity under UV-A illumination. The optimal doping of silver was found to be crucial, with 0.5wt% Ag in TiO2 achieving the fastest degradation. polyu.edu.hk This suggests that the catalytic performance for degrading this compound could be similarly optimized by carefully controlling the catalyst composition. The experimental results for TCP degradation followed a pseudo-first-order kinetic model, with over 95% degradation achieved within 120 minutes. polyu.edu.hk
Another study on the degradation of 2,6-dichloro-1,4-benzoquinone (B104592) (DCBQ), a structurally related compound, using UV/H2O2/O3 treatment, demonstrated that the combination of these three components was more effective than UV/H2O2 or UV/O3 alone, achieving a 96.7% removal rate at low doses of O3 and H2O2 (1 mg/L). researchgate.net The degradation was favored in alkaline and weakly acidic conditions, while the presence of certain inorganic anions like carbonate could inhibit the process. researchgate.net These findings highlight the importance of pH and water matrix composition in optimizing AOPs for the degradation of chlorinated aromatic compounds.
Table 1: Photocatalytic Degradation of 2,4,6-Trichlorophenol (TCP) using Ag-TiO2 Catalysts polyu.edu.hk
| Catalyst | Ag Content (wt%) | TCP Degradation after 120 min (%) | TOC Removal after 120 min (%) |
| Pure TiO2 | 0 | >95 | 66 |
| Ag-TiO2 | 0.1 | >95 | 78 |
| Ag-TiO2 | 0.5 | >95 | 79 |
| Ag-TiO2 | 1.0 | >95 | 75 |
| Ag-TiO2 | 1.5 | >95 | 53 |
| Ag-TiO2 | 2.0 | >95 | 50 |
Integration of AOPs with Other Treatment Technologies
Furthermore, the integration of AOPs with adsorption processes can be beneficial. Adsorption can be used to concentrate the pollutant from a large volume of water, which can then be treated more efficiently with AOPs in a smaller volume, a process known as regenerative AOPs.
Adsorption-Based Removal Technologies
Adsorption is a widely used technology for the removal of organic pollutants from water due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials.
Development of Novel Adsorbent Materials
While conventional adsorbents like activated carbon are effective, research is ongoing to develop novel, more efficient, and cost-effective adsorbent materials for the removal of chlorinated phenols. Studies on compounds structurally similar to this compound offer promising directions.
For example, activated carbon derived from oil palm empty fruit bunch has been shown to be effective for the adsorption of 2,4,6-trichlorophenol. nih.gov The development of adsorbents from agricultural waste materials presents a sustainable and economical approach.
Mechanisms of Adsorption and Regeneration of Adsorbents
The adsorption of chlorophenols onto adsorbents is influenced by several factors, including the physicochemical properties of both the adsorbent and the adsorbate, as well as the solution conditions such as pH and temperature. For 2,4,6-trichlorophenol adsorption on activated carbon, the process was found to be more favorable at acidic pH. nih.gov The adsorption equilibrium data for this system was well-described by the Freundlich and Redlich-Peterson isotherm models, and the kinetics followed a pseudo-second-order model. nih.gov
The mechanism of adsorption can involve various interactions, such as van der Waals forces, hydrogen bonding, and π-π interactions between the aromatic rings of the chlorophenol and the adsorbent surface.
A critical aspect of adsorption technology is the regeneration of the spent adsorbent to ensure its cost-effectiveness and minimize secondary pollution. Thermal, chemical, and biological regeneration methods are available. For the activated carbon used for 2,4,6-trichlorophenol adsorption, a high regeneration efficiency of 99.6% was achieved through desorption. nih.gov
Table 2: Adsorption Characteristics of 2,4,6-Trichlorophenol on Oil Palm Empty Fruit Bunch-Based Activated Carbon nih.gov
| Parameter | Finding |
| Favorable pH | Acidic |
| Best Fit Isotherm Models | Freundlich and Redlich-Peterson |
| Kinetic Model | Pseudo-second-order |
| Adsorption Mechanism | Primarily particle diffusion |
| Regeneration Efficiency | 99.6% (desorption) |
Bioremediation and Phytoremediation Approaches
Bioremediation and phytoremediation are environmentally friendly and cost-effective technologies that utilize microorganisms and plants, respectively, to degrade or remove contaminants from the environment.
Research on the microbial degradation of chlorinated phenols has identified several bacterial strains capable of utilizing these compounds as a source of carbon and energy. For instance, a Cupriavidus sp. strain has been shown to degrade 2,6-dichloro-4-nitrophenol. semanticscholar.org The degradation proceeded via the removal of nitro and chloro groups from the aromatic ring. semanticscholar.org Similarly, the fungus Trichoderma longibraciatum has demonstrated the ability to degrade 2,6-dichlorophenol (B41786). nih.gov The degradation pathway involved the hydroxylation of the aromatic ring, leading to ring cleavage and the formation of intermediates like succinic acid, which can then enter the cell's central metabolism. nih.gov These findings suggest that microbial consortia with the ability to degrade this compound could be isolated from contaminated sites or engineered for bioremediation purposes.
Selection and Engineering of Microorganisms for Enhanced Biodegradation
The metabolic versatility of microorganisms offers a powerful tool for the breakdown of complex and persistent organic pollutants. The selection of microbial strains with a natural capacity to degrade this compound is the foundational step in developing effective bioremediation strategies. This process often involves isolating and screening microorganisms from contaminated environments, as these sites are likely to harbor microbes that have adapted to utilize such compounds as a source of carbon and energy.
Once promising strains are identified, various techniques can be employed to enhance their degradative capabilities. These include:
Directed Evolution: This involves subjecting microbial populations to selective pressures in a controlled laboratory setting to favor the evolution of strains with improved degradation rates and efficiency for this compound.
Genetic Engineering: Modern molecular biology tools allow for the precise modification of microbial genomes. This can involve the introduction of genes encoding for specific enzymes known to be involved in the degradation pathways of related chlorinated phenolic compounds. By engineering these pathways, it is possible to create "super-bugs" with a significantly enhanced ability to break down this compound.
The success of microbial degradation is heavily influenced by environmental conditions. Factors such as pH, temperature, oxygen availability, and the presence of other nutrients can significantly impact microbial activity and the rate of contaminant removal. Therefore, optimizing these parameters is crucial for the successful implementation of microbial remediation in the field.
Recent studies on the biodegradation of related phenolic compounds have highlighted the potential of co-culturing different microbial species. For instance, the co-culture of Bacillus subtilis and Bacillus velezensis has been shown to significantly enhance the degradation of phenol (B47542). nih.gov This synergistic relationship, where one species may break down the initial compound into intermediates that are then utilized by the other, or where one species helps to maintain optimal environmental conditions for the other, could be a valuable approach for the enhanced biodegradation of this compound. nih.gov
| Parameter | Bacillus subtilis ZWB1 (Mono-culture) | Bacillus velezensis ZWB2 (Mono-culture) | Co-culture (ZWB1 & ZWB2) |
| Phenol Degradation Rate | 4.2 mg/L·h | 6.9 mg/L·h | 16.7 mg/L·h |
| Maximum Phenol Concentration Degraded | 150 mg/L | 1000 mg/L | 1500 mg/L |
| This table illustrates the enhanced phenol degradation rates and capacity of a co-culture system compared to monocultures, based on findings from a 2023 study. nih.gov |
Plant-Based Systems for Uptake and Transformation
Phytoremediation, the use of plants to clean up contaminated soil and water, represents another green and cost-effective strategy for addressing this compound pollution. This approach leverages the natural ability of certain plant species to absorb, accumulate, and transform contaminants.
The mechanisms by which plants can remediate this compound from the environment include:
Phytoextraction: The uptake of the contaminant from the soil or water and its accumulation in the plant tissues, primarily in the roots, shoots, and leaves.
Phytotransformation: The breakdown of the contaminant within the plant tissues through metabolic processes, often involving enzymes similar to those found in microorganisms.
Phytostabilization: The immobilization of the contaminant in the soil, reducing its bioavailability and preventing its migration to other environmental compartments.
Rhizodegradation: The breakdown of the contaminant in the soil surrounding the plant roots (the rhizosphere) by microorganisms that are stimulated by the exudates released from the plant roots.
Furthermore, the efficiency of phytoremediation can be enhanced by combining it with microbial remediation. The synergistic action of plants and their associated rhizosphere microorganisms can lead to a more complete and rapid degradation of the contaminant.
Future Research Directions and Emerging Paradigms for 2,6 Dichloro 3 Phenylphenol
Development of Sustainable and Green Synthetic Routes
The synthesis of chlorinated aromatic compounds traditionally involves methods that can be hazardous and environmentally taxing. Future research into the synthesis of 2,6-Dichloro-3-phenylphenol would benefit from the principles of green chemistry. The development of sustainable synthetic routes could focus on:
Catalytic Methods: Employing highly selective and reusable catalysts to direct the chlorination and phenylation steps, minimizing the formation of unwanted byproducts.
Alternative Solvents: Investigating the use of greener solvents, such as supercritical fluids or ionic liquids, to replace traditional volatile organic compounds.
Energy Efficiency: Exploring microwave-assisted or flow chemistry processes to reduce reaction times and energy consumption.
A comparative table of potential synthetic approaches is conceptualized below.
| Synthesis Parameter | Traditional Route (Hypothetical) | Green Chemistry Route (Proposed) |
| Starting Materials | Phenol (B47542), Chlorine Gas, Benzene (B151609) | Substituted Phenols, Mild Chlorinating Agents |
| Catalyst | Lewis Acids (e.g., AlCl3) | Solid Acid Catalysts, Photocatalysts |
| Solvent | Chlorinated Solvents | Supercritical CO2, Water, Bio-solvents |
| Byproducts | Polychlorinated species, solvent waste | Minimal, with potential for catalyst recycling |
Advanced Spectroscopic and Imaging Techniques for In Situ Analysis
A thorough characterization of this compound would rely on a suite of advanced spectroscopic and imaging techniques. These methods would not only confirm the compound's structure but could also provide insights into its dynamic behavior in various environments. Key techniques would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques (COSY, HSQC, HMBC) to unambiguously assign the proton and carbon signals.
Mass Spectrometry (MS): High-resolution mass spectrometry to determine the exact mass and fragmentation patterns, aiding in its identification in complex matrices.
Vibrational Spectroscopy: Fourier-transform infrared (FTIR) and Raman spectroscopy to characterize the vibrational modes of the molecule, which can be sensitive to its local environment.
In Situ Imaging: Techniques like confocal Raman microscopy could potentially be used to visualize the distribution of the compound within biological or environmental samples without the need for extensive sample preparation.
Integrated Multi-Omics Approaches in Biotransformation Studies
Should this compound be found to interact with biological systems, understanding its biotransformation would be crucial. Integrated multi-omics approaches would offer a systems-level view of how an organism responds to and metabolizes the compound. This could involve:
Genomics: Identifying genes that are up- or down-regulated in response to exposure, potentially pointing to specific metabolic pathways.
Transcriptomics: Analyzing the messenger RNA (mRNA) profile to understand the transcriptional response.
Proteomics: Identifying changes in the protein expression profile to see the functional cellular response.
Metabolomics: Characterizing the metabolic byproducts of this compound to elucidate the biotransformation pathways.
High-Throughput Computational Screening for Environmental Fate Prediction
Before extensive and costly experimental studies are undertaken, computational methods can provide valuable predictions about the potential environmental fate of this compound. High-throughput screening using quantitative structure-activity relationship (QSAR) models could be employed to estimate key environmental parameters.
| Environmental Parameter | Computational Model | Predicted Outcome (Hypothetical) |
| Persistence | Biodegradation Prediction Models | Potential for persistence based on dichlorinated phenyl structure |
| Bioaccumulation | Log Kow Estimation Algorithms | Likelihood of bioaccumulation in fatty tissues |
| Toxicity | Ecotoxicity QSARs | Predicted toxicity to aquatic organisms |
Exploration of Structure-Function Relationships in Novel Biological Systems
A key area of inquiry for any new compound is its potential biological activity. Research into the structure-function relationships of this compound would aim to understand how its specific chemical structure gives rise to any observed biological effects. This would involve:
Molecular Docking: Computationally modeling the interaction of the compound with various biological targets, such as enzymes and receptors.
Bioassays: Screening the compound against a panel of biological assays to identify any potential therapeutic or toxicological activities.
Analogue Synthesis: Synthesizing and testing related molecules with systematic variations in the structure to probe the importance of the chloro and phenyl substitutions for any observed activity.
Q & A
Q. How can computational models predict the environmental persistence of this compound in aquatic systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
